molecular formula C8H5ClF4O B7938326 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B7938326
M. Wt: 228.57 g/mol
InChI Key: XQJAZJDAORPQDV-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol featuring a benzene ring substituted with chlorine (position 4) and fluorine (position 2), coupled to a trifluoroethanol group. This structural motif is critical in agrochemicals and pharmaceuticals due to its enhanced metabolic stability and lipophilicity imparted by halogen substituents and the trifluoromethyl group.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJAZJDAORPQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction. For example, starting with a suitable benzene derivative, the compound can be synthesized through the following steps:

    Friedel-Crafts Acylation:

    Reduction: The acyl group is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of various alcohol derivatives

    Substitution: Formation of substituted benzyl alcohols

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Notes
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol 4-Cl, 2-F 228.56 (calculated) High lipophilicity; electron-withdrawing substituents enhance stability Likely via trifluoromethylation of 4-chloro-2-fluorobenzaldehyde
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol (CAS 446-66-2) 4-Cl 200.58 Lower polarity due to absence of F at position 2 Synthesized via nucleophilic addition to 4-chlorophenyl ketones
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS 1598355-16-8) 4-Br, 2-Cl 289.48 Higher molecular weight; Br increases reactivity in cross-coupling Bromine substitution enables Suzuki-Miyaura reactions
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS 1508437-73-7) 2-Br, 4-Cl 289.48 Steric effects alter regioselectivity in further derivatization Positional halogen swap impacts electronic distribution

Key Trends :

  • Molecular Weight : Bromine substitution increases molecular weight by ~60–80 g/mol compared to chlorine/fluorine derivatives, affecting pharmacokinetics .

Heterocyclic and Functionalized Derivatives

Compound Name Core Structure Molecular Weight (g/mol) Key Properties Applications
(1R)-1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 1423015-71-7) Thiophene ring 261.06 Heterocyclic aromaticity alters solubility and electronic properties Versatile scaffold for catalytic applications
(1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS 1412254-62-6) Pyridine ring 211.57 Nitrogen atom enhances hydrogen bonding and basicity Intermediate in chiral drug synthesis
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol 4-Cl, 3-NO₂ 259.55 Nitro group strongly electron-withdrawing; impacts redox stability Potential precursor for agrochemicals

Key Trends :

  • Heterocycles : Thiophene and pyridine rings introduce distinct electronic profiles compared to benzene, affecting binding to biological targets .
  • Nitro Groups : Increase oxidative stability but may reduce metabolic clearance rates .

Substituted Phenyl Derivatives with Additional Groups

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Notes
1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS 1536707-43-3) 4-Br, 3-CH₃ 269.06 Methyl group donates electrons; alters steric bulk Pd-catalyzed coupling feasible due to bromine
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol (CAS 1547118-33-1) 3-Cl, 4,5-OCH₃ 270.63 Methoxy groups enhance solubility via polarity Multi-step synthesis with methoxylation

Key Trends :

  • Electron-Donating Groups (e.g., CH₃, OCH₃) : Increase solubility and alter reactivity compared to electron-withdrawing halogens .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol, with the CAS number 1514167-13-5, is a halogenated organic compound notable for its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, focusing on its interactions with specific biological targets, potential therapeutic applications, and relevant research findings.

The compound has the molecular formula C8H5ClF4OC_8H_5ClF_4O and a molecular weight of approximately 227.58 g/mol. Its structure includes a phenyl ring substituted with chlorine and fluorine atoms, contributing to its lipophilicity and metabolic stability, which are critical for biological interactions.

Research indicates that this compound may interact with various biological targets, potentially modulating enzyme activity and influencing biochemical pathways. Preliminary studies suggest it may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on cell lines and specific enzyme activities. For instance:

  • Enzyme Inhibition : Initial findings indicate that the compound can inhibit certain enzymes at micromolar concentrations, suggesting potential applications in drug development targeting metabolic pathways.
  • Cell Viability : Studies have shown that at higher concentrations (e.g., 50 µM), the compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Anticancer Activity :
    • A study evaluated the effects of this compound on acute leukemia cell lines. The compound induced apoptosis at concentrations as low as 0.6 nM when combined with other agents, demonstrating its potential efficacy in cancer therapy.
  • Enzyme Modulation :
    • Another investigation focused on the compound's role in modulating the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that it could significantly inhibit T3SS-mediated secretion at concentrations around 50 µM.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTrifluoromethyl group; halogenated phenylEnzyme inhibition; anticancer activity
(S)-(4-chloro-3-fluorophenyl)(oxetan-3-yl)methanamineSimilar phenyl substitution; oxetane ringModerate enzyme inhibition
(4-chloro-3-fluorophenyl)(phenyl)methanamineLacks trifluoromethyl groupMinimal biological activity

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